molecular formula C10H18Cl2N4 B2779567 5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride CAS No. 1432677-75-2

5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride

Cat. No. B2779567
CAS RN: 1432677-75-2
M. Wt: 265.18
InChI Key: JNKUHAXBBDUWPA-UHFFFAOYSA-N
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Description

5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1432677-75-2 . It has a molecular weight of 265.19 and its molecular formula is C10H18Cl2N4 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H16N4.2ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;;/h4-6,14H,1-3H3,(H3,11,12);2*1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (265.18 ), molecular formula (C10H18Cl2N4 ), and its physical form (powder ). It is stored at 4 degrees Celsius . Unfortunately, the boiling point was not available in the search results .

Scientific Research Applications

Formation of N-heterocycles via Thermal Reactions Thermal reactions of N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines under flash vacuum thermolysis conditions led to the formation of N-heterocycles. This study illustrates the potential of tert-butylamine derivatives in synthesizing complex molecular structures through thermal reactions, supported by DFT calculations and UV-photoelectron spectroscopy for in-situ monitoring of thermolysis products (Vu et al., 2013).

Development of New Aminomethylphenol for Malaria Research on trifluoromethyl-substituted pyridine and pyrimidine analogues of 2-aminomethylphenols, including compounds similar to 5-(Tert-butylamino)pyridine-2-carboximidamide, has led to the selection of JPC-3210 as a lead compound for preclinical development for malaria treatment and prevention. This compound exhibited superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and greater in vivo efficacy against murine malaria (Chavchich et al., 2016).

Sonogashira-Type Reactions and Pyridine Ring Formation A study on 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, followed by pyridine ring formation in the presence of tert-butylamine, showcases the utility of tert-butylamine derivatives in synthesizing pyridine-based compounds. This methodology offers a straightforward approach to Pyrazolo[4,3-c]pyridines, highlighting the versatility of such amines in organic synthesis (Vilkauskaitė et al., 2011).

Synthesis of Potent Deoxycytidine Kinase Inhibitors In the context of developing new classes of potent deoxycytidine kinase inhibitors, a practical synthesis route for a key intermediate, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride, was established starting from commercially available materials. This process, which includes the use of tert-butylamine derivatives, demonstrates an economical synthesis pathway for key pharmaceutical intermediates (Zhang et al., 2009).

Safety and Hazards

The safety information for 5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride includes several hazard statements and precautionary statements . The hazard statements include H315, H319, and H335 , which correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include measures to take in case of exposure or if specific incidents occur .

properties

IUPAC Name

5-(tert-butylamino)pyridine-2-carboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;;/h4-6,14H,1-3H3,(H3,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKUHAXBBDUWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CN=C(C=C1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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